5-Phenylnaphthalen-1-ol 5-Phenylnaphthalen-1-ol
Brand Name: Vulcanchem
CAS No.: 61982-94-3
VCID: VC15970867
InChI: InChI=1S/C16H12O/c17-16-11-5-9-14-13(8-4-10-15(14)16)12-6-2-1-3-7-12/h1-11,17H
SMILES:
Molecular Formula: C16H12O
Molecular Weight: 220.26 g/mol

5-Phenylnaphthalen-1-ol

CAS No.: 61982-94-3

Cat. No.: VC15970867

Molecular Formula: C16H12O

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

5-Phenylnaphthalen-1-ol - 61982-94-3

Specification

CAS No. 61982-94-3
Molecular Formula C16H12O
Molecular Weight 220.26 g/mol
IUPAC Name 5-phenylnaphthalen-1-ol
Standard InChI InChI=1S/C16H12O/c17-16-11-5-9-14-13(8-4-10-15(14)16)12-6-2-1-3-7-12/h1-11,17H
Standard InChI Key XKWJZKRUCUZDHV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3O

Introduction

Structural and Chemical Characteristics of 5-Phenylnaphthalen-1-ol

Molecular Architecture

The compound’s IUPAC name, 5-phenylnaphthalen-1-ol, reflects its bicarbocyclic structure: a naphthalene system (two fused benzene rings) with a hydroxyl (-OH) group at position 1 and a phenyl (C₆H₅) substituent at position 5 (Fig. 1) . Its molecular formula is C₁₆H₁₂O, with a molecular weight of 220.26 g/mol. The hydroxyl group introduces polarity and hydrogen-bonding capacity, while the phenyl moiety enhances lipophilicity, influencing its pharmacokinetic behavior.

Table 1: Key physicochemical properties of 5-phenylnaphthalen-1-ol

PropertyValue
Molecular FormulaC₁₆H₁₂O
Molecular Weight220.26 g/mol
Functional GroupsHydroxyl (-OH), Phenyl (C₆H₅)
SolubilityLow in water; soluble in organic solvents
Melting PointData not reported

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation. In the IR spectrum, the hydroxyl group exhibits a broad absorption band near 3550 cm⁻¹, while aromatic C-H stretches appear around 2920 cm⁻¹ . The ¹H NMR spectrum typically shows resonances for aromatic protons between δ 7.2–8.0 ppm, with distinct splitting patterns reflecting the substitution pattern .

Synthetic Routes to 5-Phenylnaphthalen-1-ol

Suzuki-Miyaura Coupling

A pivotal step in synthesizing 5-phenylnaphthalen-1-ol derivatives involves the Suzuki-Miyaura cross-coupling reaction. Starting from 5-bromo-1-naphthaldehyde, palladium catalysts (e.g., Pd(PPh₃)₄) mediate the coupling with phenylboronic acid to install the phenyl group at position 5 . Subsequent reduction of the aldehyde to a hydroxymethyl group using NaBH₄ yields the intermediate 5-phenyl-1-hydroxymethylnaphthalene.

5-Bromo-1-naphthaldehydePd(PPh3)4,Phenylboronic Acid5-Phenyl-1-naphthaldehydeNaBH45-Phenyl-1-hydroxymethylnaphthalene\text{5-Bromo-1-naphthaldehyde} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Phenylboronic Acid}} \text{5-Phenyl-1-naphthaldehyde} \xrightarrow{\text{NaBH}_4} \text{5-Phenyl-1-hydroxymethylnaphthalene}

Functionalization via Mitsunobu Reaction

To introduce cationic groups (e.g., guanidinium), the Mitsunobu reaction is employed. Treatment of 5-phenyl-1-hydroxymethylnaphthalene with 1,3-bis(tert-butoxycarbonyl)guanidine under Mitsunobu conditions installs a protected guanidinomethyl group. Acidic deprotection (e.g., trifluoroacetic acid, TFA) yields the final 5-guanidinomethyl-1-phenylnaphthalene derivatives .

Biological Activity and Mechanism of Action

Antibacterial Efficacy

5-Phenylnaphthalen-1-ol derivatives exhibit potent activity against Gram-positive bacteria, particularly methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). Compound 8 (5-guanidinomethyl-1-(4-t-butylphenyl)naphthalene) demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against MSSA, outperforming earlier derivatives .

Table 2: Antibacterial activity of select 5-phenylnaphthalen-1-ol derivatives

CompoundSubstituentMIC (µg/mL) MSSAMIC (µg/mL) MRSA
84-t-Butylphenyl0.58
154-Trifluoromethylphenyl116
184-Chlorophenyl232

Inhibition of FtsZ Polymerization

The antibacterial mechanism involves disruption of FtsZ polymerization, a critical step in bacterial cell division. Turbidity assays revealed that select derivatives (e.g., 8) suppress S. aureus FtsZ (SaFtsZ) polymerization by 40–60% at 10 µM, comparable to the natural inhibitor totarol . This activity correlates with the prevention of Z-ring formation, leading to defective cytokinesis and bacterial death.

Structure-Activity Relationships (SAR)

Role of the Guanidinium Group

The guanidinium moiety at position 5 is critical for potency. Derivatives with shorter alkyl linkers (e.g., 8, one-carbon chain) show higher activity than those with extended chains (e.g., 15, two-carbon chain), likely due to improved electrostatic interactions with FtsZ’s GTP-binding pocket .

Impact of Aryl Substituents

Electron-withdrawing groups (e.g., -CF₃, -Cl) at the para-position of the phenyl ring enhance antibacterial activity. For instance, 14 (4-trifluoromethylphenyl) exhibited an MIC of 1 µg/mL against MSSA, versus 2 µg/mL for the unsubstituted analog . This trend aligns with increased lipophilicity and membrane permeability.

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